ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine, which is a class of compounds that have been studied for their potential biological activities . The compound contains a 1,3,4-thiadiazole ring, which is a part of the metal chelation motif .
Molecular Structure Analysis
The molecular structure of this compound includes a keto oxygen atom at position C-4 and a nitrogen atom of the thiadiazole ring moiety, which can chelate a Mg2+ ion .
Scientific Research Applications
- Research has shown that derivatives of 4-hydroxy-2-quinolones, a class to which this compound belongs, possess antibacterial and antifungal properties . Investigating its potential as an antimicrobial agent could be valuable.
- The compound’s structure suggests it may interact with biological targets relevant to tuberculosis. Further studies could explore its efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro .
- Some quinazolinone derivatives, related to this compound, have demonstrated antioxidant activity. Investigating its scavenging potential against free radicals could be worthwhile .
Antibacterial and Antifungal Activity
Antitubercular Activity
Antioxidant Potential
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-4-30-20(28)17-14-7-5-6-8-15(14)32-19(17)24-18(27)13(3)31-21-23-16-10-9-12(2)11-26(16)22(29)25-21/h9-11,13H,4-8H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSIXLPGGMORFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC(=O)N4C=C(C=CC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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